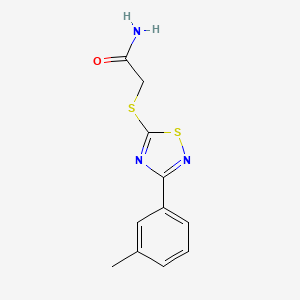![molecular formula C10H13NO2S B2796698 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 162107-06-4](/img/structure/B2796698.png)
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a complex organic compound characterized by the presence of both a sulfanyl group attached to a phenyl ring and an N,N-dimethylformamide moiety. These diverse functional groups confer unique chemical properties, making this compound of significant interest in both synthetic and applied chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves a multi-step process. One common method includes the reaction of 3-(hydroxymethyl)thiophenol with N,N-dimethylformamide. The reaction may require the presence of an activating agent such as a coupling reagent to facilitate the formation of the sulfanyl linkage under controlled temperature and pH conditions. Industrial Production Methods: Industrial synthesis may utilize large-scale batch reactors where the reagents are carefully measured and introduced under precise environmental controls to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various types of reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents may include hydrogen peroxide or molecular oxygen under the presence of a catalyst. Reduction reactions might employ agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions. Major Products: Oxidation often yields sulfoxides or sulfones, while reduction can yield simpler thiol derivatives. Substitution reactions primarily yield functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across numerous scientific disciplines:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules through sequential reactions.
Biology: It may serve as an intermediate in the synthesis of biologically active molecules or as a probe in biochemical studies.
Medicine: Researchers explore its potential as a precursor to pharmacologically active compounds, possibly offering therapeutic benefits.
Industry: Its application in materials science may involve the development of new polymers or chemical sensors.
Wirkmechanismus
The mechanism of action of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide often involves its reactivity with specific molecular targets. The sulfanyl and hydroxymethyl groups participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling mechanisms. These interactions can lead to modifications in molecular pathways, providing insights into both its biological effects and practical applications.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as N,N-dimethylformamide derivatives with other substituted phenyl groups, 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide stands out due to its unique combination of functional groups. List of Similar Compounds:
1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
1-{[3-(methylthio)phenyl]sulfanyl}-N,N-dimethylformamide
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-diethylformamide
This distinct structure not only impacts its reactivity but also expands its range of applications, making it a compound of notable interest in various research and industrial fields.
Eigenschaften
IUPAC Name |
S-[3-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSOYLDJCWKYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)
![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2796623.png)

![4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796626.png)

![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)



![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2796636.png)
